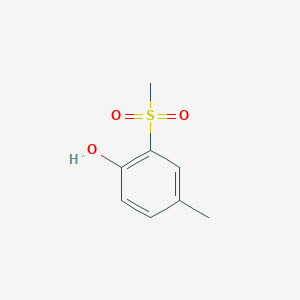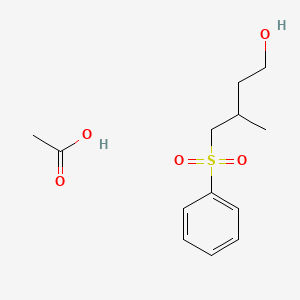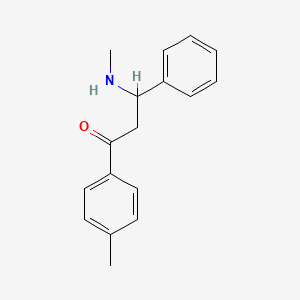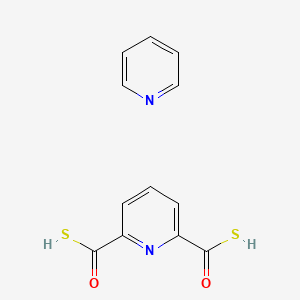![molecular formula C16H15ClO4 B14398696 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one CAS No. 88639-77-4](/img/structure/B14398696.png)
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired pyranone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-oxo-6-methyl-2H-pyran-2-one.
Reduction: Formation of 3-[1-(4-Chlorophenyl)-3-hydroxybutyl]-4-hydroxy-6-methyl-2H-pyran-2-one.
Substitution: Formation of derivatives with substituted groups on the chlorophenyl ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-[1-(4-Bromophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-[1-(4-Fluorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-[1-(4-Methylphenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
Compared to similar compounds, 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets.
属性
CAS 编号 |
88639-77-4 |
|---|---|
分子式 |
C16H15ClO4 |
分子量 |
306.74 g/mol |
IUPAC 名称 |
3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C16H15ClO4/c1-9(18)7-13(11-3-5-12(17)6-4-11)15-14(19)8-10(2)21-16(15)20/h3-6,8,13,19H,7H2,1-2H3 |
InChI 键 |
HZRXFLMNOJQAAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)C)C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


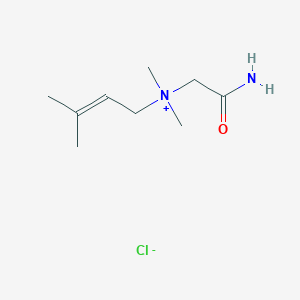
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
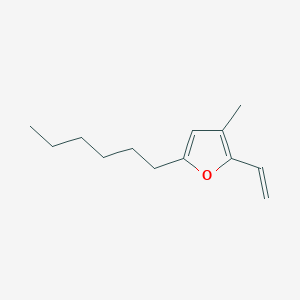
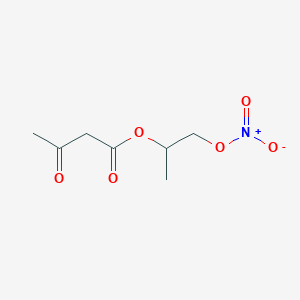
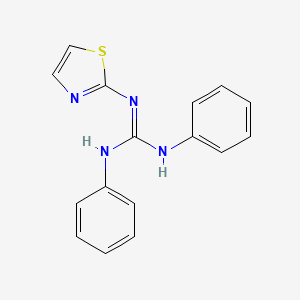
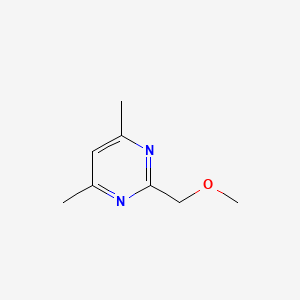
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
